
1-Bromo-4-(2-methoxy-2-methylpropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(2-methoxy-2-methylpropyl)benzene is an organic compound with the molecular formula C11H15BrO. It is a brominated aromatic compound, characterized by a benzene ring substituted with a bromine atom and a 2-methoxy-2-methylpropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-methoxy-2-methylpropyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. One common method involves the bromination of 4-(2-methoxy-2-methylpropyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction introduces the bromine atom onto the benzene ring.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(2-methoxy-2-methylpropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include hydrogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(2-methoxy-2-methylpropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(2-methoxy-2-methylpropyl)benzene depends on the specific chemical reaction it undergoes. As a brominated aromatic compound, it often acts as an electrophile in electrophilic aromatic substitution reactions. The bromine atom on the benzene ring makes the compound more reactive towards nucleophiles, facilitating various substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Bromobenzene: A simpler brominated aromatic compound with only a bromine atom attached to the benzene ring.
1-Bromo-2-methylpropylbenzene: A compound with a similar structure but different substituents on the benzene ring.
1-Bromo-4-methoxybenzene: A compound with a methoxy group and a bromine atom on the benzene ring.
Uniqueness: 1-Bromo-4-(2-methoxy-2-methylpropyl)benzene is unique due to the presence of both a bromine atom and a 2-methoxy-2-methylpropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H15BrO |
|---|---|
Molekulargewicht |
243.14 g/mol |
IUPAC-Name |
1-bromo-4-(2-methoxy-2-methylpropyl)benzene |
InChI |
InChI=1S/C11H15BrO/c1-11(2,13-3)8-9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
NMJVPJWOXJOPRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=C(C=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


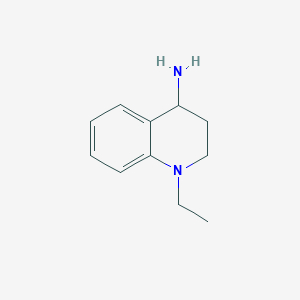
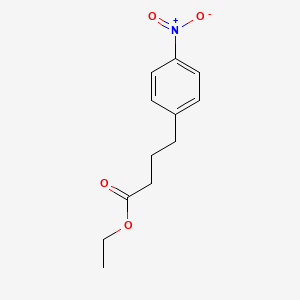
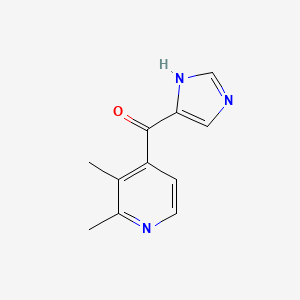

![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
![5-iodo-2-[2-(1H-pyrrol-1-yl)ethyl]Benzoic acid](/img/structure/B13876414.png)
![4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B13876433.png)
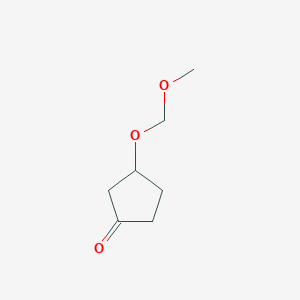

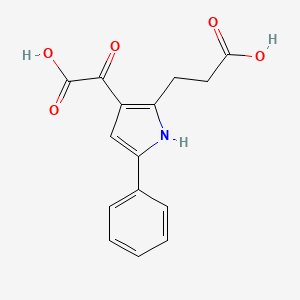
![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)
![2-[1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-yl]oxyethanol](/img/structure/B13876461.png)
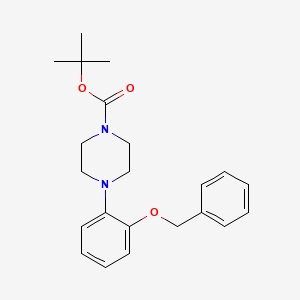
![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
